4-ethoxy-3-methyl-4-oxobutanoic acid
Description
4-Ethoxy-3-methyl-4-oxobutanoic acid (CAS: 341009-54-9, molecular formula: C₇H₁₀O₅) is a substituted butanoic acid derivative featuring an ethoxy group (-OCH₂CH₃) at position 4, a methyl group (-CH₃) at position 3, and a ketone (oxo) group at position 4. This compound is structurally characterized by its dual functionality: the carboxylic acid group at position 1 and the ethoxy-ketone moiety at position 5.
Properties
CAS No. |
32980-27-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)5(2)4-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SLNZIEXIFQUJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The choice of solvents and purification methods is also optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other alkoxides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect metabolic pathways and cellular processes, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-ethoxy-3-methyl-4-oxobutanoic acid with key analogs identified in the literature:
Key Comparative Insights
- Substituent Effects on Acidity: The presence of electron-withdrawing groups (e.g., oxo, ethoxy) enhances the acidity of the carboxylic acid group. For instance, 4-methoxy-2,4-dioxobutanoic acid (pKa ~2.1) is significantly more acidic than this compound due to its dual oxo groups .
- Solubility and Reactivity: Ethoxy and methyl groups improve solubility in organic solvents (e.g., dichloromethane, ethyl acetate), as seen in tert-butyl 4-oxobutanoate derivatives . Aryl-substituted analogs (e.g., 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid) exhibit lower aqueous solubility due to hydrophobic aromatic rings .
- Synthetic Utility: Methyl 4-methoxy-3-oxobutanoate is widely used in condensation reactions (e.g., with aromatic amines) to form heterocycles like pyridines . In contrast, this compound’s ester-alkyl chain may favor nucleophilic acyl substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
